Ginsenoside Rh3

Overview

Description

Ginsenoside Rh3 is a metabolite of ginsenoside Rg5, isolated from Panax ginseng . It is known for its pharmacological benefits and is used as a reference standard in the determination of ginsenoside Rg5 in Korean red ginseng .

Synthesis Analysis

The biosynthesis of ginsenosides, including Rh3, involves key enzymes, especially glycosyltransferases (GTs). The continuous elucidation of ginsenoside biosynthesis pathways has rendered the production of rare ginsenosides using synthetic biology techniques effective for their large-scale production .

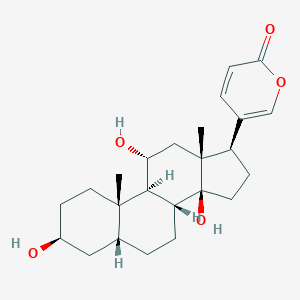

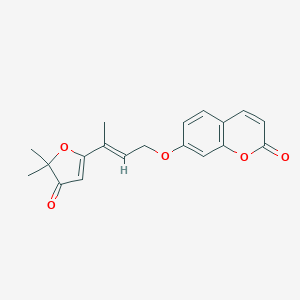

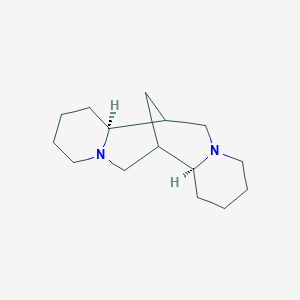

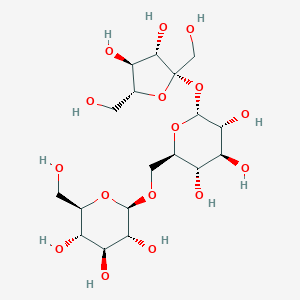

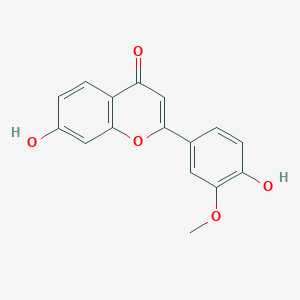

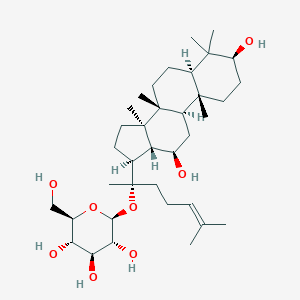

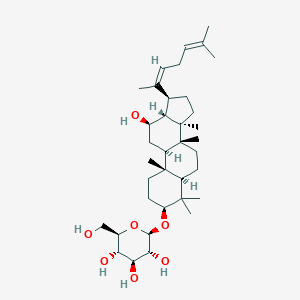

Molecular Structure Analysis

Ginsenoside Rh3 has a molecular formula of C36H60O7 and a molecular weight of 604.86 . It is a steroid glycoside with diverse biological activities .

Chemical Reactions Analysis

A rapid, simultaneous, and quantitative analysis of 26 ginsenosides, including Rh3, was established using multiple reaction monitoring (MRM) mode on ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC–MS/MS) .

Physical And Chemical Properties Analysis

Ginsenoside Rh3 has low solubility and poor stability, as well as a short half-life, easy elimination, and degradation . These physical and chemical properties have limited its clinical applications.

Scientific Research Applications

Anti-Cancer Effects

Ginsenoside Rh3 has shown promising anti-cancer activity. It has been found to inhibit lung cancer metastasis by targeting extracellular signal-regulated kinase . This rare ginsenoside, extracted from Panax notoginseng, exhibits excellent anti-inflammatory and anti-tumor effects . The study suggests that Rh3 significantly inhibited lung cancer metastasis both in vivo and in vitro .

Anti-Inflammatory Properties

Ginsenoside Rh3 has been reported to exhibit excellent anti-inflammatory effects . This property could be beneficial in the treatment of various inflammatory diseases and conditions.

Inhibition of Cell Proliferation

Rh3 has been found to inhibit cell proliferation by blocking the G1 phase . This property could be particularly useful in the treatment of diseases characterized by abnormal cell proliferation, such as cancer.

Regulation of Metastasis-Related Proteins

Rh3 has been found to regulate the expression of metastasis-related proteins under hypoxia . This could have potential implications in the treatment of metastatic cancers.

Targeting Extracellular Signal-Regulated Kinase (ERK)

Mechanistic studies suggest that Rh3 targets ERK to inhibit lung cancer metastasis . The ERK inhibitor U0126 or siRNA-mediated knockdown of ERK had an enhanced effect on Rh3’s ability to inhibit lung cancer metastasis .

Potential Treatment for Various Types of Cancer

The promising anti-cancer activity of ginsenoside Rh3 has been identified in various types of cell lines and animal models, including gastric cancer, colorectal cancer, lung cancer, breast cancer, glioblastoma, etc .

Mechanism of Action

Target of Action

Ginsenoside Rh3, a rare ginsenoside extracted from Panax notoginseng, has been found to target the Extracellular Signal-Regulated Kinase (ERK) . ERK is a key protein in the MAPK/ERK pathway, which plays a crucial role in regulating cell functions such as proliferation, differentiation, and survival .

Mode of Action

Ginsenoside Rh3 interacts with its target, ERK, to inhibit lung cancer metastasis . It has also been found to enhance the sensitivity of hepatocellular carcinoma cells to regorafenib-induced anticancer effects by promoting apoptosis . This suggests that Ginsenoside Rh3 can modulate the activity of ERK, thereby influencing cell proliferation and metastasis .

Biochemical Pathways

The major biochemical pathways affected by Ginsenoside Rh3 involve the ERK pathway and the JAK/STAT3 signaling pathway . By targeting ERK, Ginsenoside Rh3 can inhibit lung cancer metastasis . Additionally, it has been found to inhibit the JAK/STAT3 signaling pathway, thereby increasing the susceptibility of cancer cells to regorafenib-induced death .

Pharmacokinetics

They are also quickly cleared from the body . These properties may impact the bioavailability and efficacy of Ginsenoside Rh3.

Result of Action

The primary result of Ginsenoside Rh3’s action is the inhibition of cancer cell proliferation and metastasis . It has been found to significantly inhibit lung cancer metastasis both in vivo and in vitro . Additionally, it enhances the sensitivity of hepatocellular carcinoma cells to regorafenib-induced anticancer effects by promoting apoptosis .

Action Environment

The action of Ginsenoside Rh3 can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature . Furthermore, the compound’s action can also be influenced by the presence of other compounds, as seen in its enhanced effect when combined with regorafenib in treating hepatocellular carcinoma .

Safety and Hazards

properties

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2Z)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H60O7/c1-20(2)10-9-11-21(3)22-12-16-36(8)28(22)23(38)18-26-34(6)15-14-27(33(4,5)25(34)13-17-35(26,36)7)43-32-31(41)30(40)29(39)24(19-37)42-32/h10-11,22-32,37-41H,9,12-19H2,1-8H3/b21-11-/t22-,23-,24-,25+,26-,27+,28+,29-,30+,31-,32+,34+,35-,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLXREOMFNVWOH-YAGNRYSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC=C(C)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC/C=C(/C)\[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H60O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317008 | |

| Record name | Ginsenoside Rh3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ginsenoside Rh3 | |

CAS RN |

105558-26-7 | |

| Record name | Ginsenoside Rh3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105558-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ginsenoside Rh3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105558267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ginsenoside Rh3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.